molecular formula C21H27N3O B5762993 2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide

2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide

Cat. No. B5762993
M. Wt: 337.5 g/mol
InChI Key: XZUIOTHZIJAECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is a chemical compound commonly known as DMXAA. It was first synthesized in the 1990s and has since been studied extensively for its potential use in cancer treatment.

Scientific Research Applications

DMXAA has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in various types of cancer, including lung, breast, and colon cancer. DMXAA works by activating the immune system to attack cancer cells and by disrupting the blood supply to tumors.

Mechanism of Action

DMXAA works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help regulate the immune response. DMXAA also disrupts the blood supply to tumors by causing the blood vessels to leak and collapse.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). It also causes the blood vessels in tumors to leak and collapse, which disrupts the blood supply to the tumor.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments. It has been shown to be effective in multiple types of cancer, and it can be administered orally or intravenously. However, there are also limitations to its use. DMXAA has been shown to have toxic effects on the liver, and it can cause fever and flu-like symptoms in patients.

Future Directions

There are several future directions for research on DMXAA. One area of research is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to investigate the mechanisms by which DMXAA activates the immune system and disrupts the blood supply to tumors. Additionally, researchers could investigate ways to reduce the toxic effects of DMXAA on the liver and other organs.

Synthesis Methods

DMXAA can be synthesized through a multi-step process starting with the reaction of 3,4-dimethylbenzaldehyde with acetic anhydride to form 2-(3,4-dimethylphenyl)acetic acid. This is then reacted with thionyl chloride to form 2-(3,4-dimethylphenyl)acetyl chloride, which is then reacted with 4-(4-methyl-1-piperazinyl)aniline to form DMXAA.

properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-16-4-5-18(14-17(16)2)15-21(25)22-19-6-8-20(9-7-19)24-12-10-23(3)11-13-24/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUIOTHZIJAECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide

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